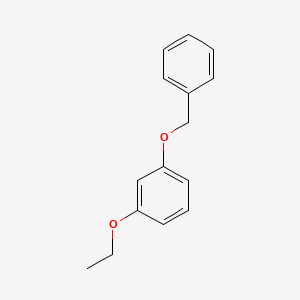

1-(Benzyloxy)-3-ethoxybenzene

Description

Overview of Aryl Ether Chemistry in Advanced Organic Synthesis

Aryl ethers are integral to the synthesis of complex organic molecules. rsc.org Their ether linkage is generally stable, yet it can be cleaved under specific conditions, making them useful as protecting groups for hydroxyl functionalities during multi-step synthetic sequences. iucr.org The synthesis of aryl ethers itself has been a subject of extensive research, with methods ranging from the classic Williamson ether synthesis to more modern transition-metal-catalyzed cross-coupling reactions. ambeed.com These methodologies allow for the construction of diverse molecular architectures. The presence of the ether oxygen can influence the reactivity of the aromatic ring, directing electrophilic substitution reactions. nih.gov

Rationale for Academic Investigation of 1-(Benzyloxy)-3-ethoxybenzene

The academic investigation of compounds like this compound is often driven by several factors. The benzyloxy group is a common pharmacophore in medicinal chemistry, and its presence in a molecule can be a starting point for the development of new therapeutic agents. nih.gov For instance, various benzyloxy-substituted compounds have been explored for their potential as enzyme inhibitors. Furthermore, the synthesis of such asymmetrically substituted diaryl ethers presents a challenge and an opportunity to develop and refine synthetic methodologies. The compound can also serve as a key intermediate in the synthesis of more complex, biologically active molecules or functional materials.

Scope and Objectives of Research Endeavors on the Compound

Research on this compound would likely focus on several key areas. A primary objective would be the optimization of its synthesis, aiming for high yields and purity using environmentally benign methods. Another significant goal would be the full characterization of its physical and spectroscopic properties. Furthermore, investigations would likely explore its reactivity, particularly the selective functionalization of the aromatic rings or the cleavage of the ether linkages. A long-term objective could be to evaluate its potential in medicinal chemistry or materials science by using it as a building block for larger, more complex structures.

Properties and Synthesis of this compound

While specific experimental data for this compound is not extensively published, its properties and synthesis can be inferred from the well-established chemistry of related aryl ethers.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be estimated based on its structure. A data table of these predicted properties is provided below.

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₆O₂ |

| Molecular Weight | 228.29 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone (B3395972); insoluble in water. |

| Boiling Point | Estimated to be high due to the molecular weight and aromatic nature. |

| Melting Point | Likely to be a low-melting solid. |

Synthesis of this compound

The most probable synthetic route to this compound is the Williamson ether synthesis. This would involve the reaction of 3-ethoxyphenol (B1664596) with benzyl (B1604629) bromide in the presence of a base.

Reaction Scheme:

Table of Reaction Parameters for Williamson Ether Synthesis of Aryl Ethers

| Parameter | Typical Conditions |

| Substrates | A phenol (B47542) (e.g., 3-ethoxyphenol) and an alkyl halide (e.g., benzyl bromide) |

| Base | Potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) |

| Solvent | Acetone, dimethylformamide (DMF), or acetonitrile (B52724) (CH₃CN) |

| Temperature | Room temperature to reflux, depending on the reactivity of the substrates |

| Reaction Time | Several hours to overnight |

The reaction proceeds via the deprotonation of the phenol by the base to form a phenoxide, which then acts as a nucleophile, attacking the benzyl bromide in an Sₙ2 reaction to form the ether product.

Spectroscopic Characterization

The structure of this compound could be confirmed using various spectroscopic techniques. The expected signals in the ¹H NMR, ¹³C NMR, and IR spectra are outlined below.

Predicted Spectroscopic Data

| Technique | Expected Signals |

| ¹H NMR | - Aromatic protons on the ethoxy-substituted ring appearing as multiplets in the range of δ 6.5-7.3 ppm. - Aromatic protons of the benzyl group appearing as a multiplet around δ 7.3-7.5 ppm. - A singlet for the benzylic methylene (B1212753) protons (-OCH₂Ph) around δ 5.0 ppm. - A quartet for the ethoxy methylene protons (-OCH₂CH₃) around δ 4.0 ppm. - A triplet for the ethoxy methyl protons (-OCH₂CH₃) around δ 1.4 ppm. |

| ¹³C NMR | - Multiple signals in the aromatic region (δ 100-160 ppm) for the carbon atoms of the two phenyl rings. - A signal for the benzylic methylene carbon around δ 70 ppm. - A signal for the ethoxy methylene carbon around δ 63 ppm. - A signal for the ethoxy methyl carbon around δ 15 ppm. |

| IR Spectroscopy | - C-O-C stretching vibrations for the ether linkages in the range of 1000-1300 cm⁻¹. - C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹. - C-H stretching vibrations for the aliphatic protons just below 3000 cm⁻¹. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-3-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-2-16-14-9-6-10-15(11-14)17-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRSQERWMNSRFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Strategies for 1 Benzyloxy 3 Ethoxybenzene and Its Derivatives

Precursor Synthesis and Purification Techniques

The successful synthesis of the target compound relies heavily on the quality of its precursors. This section details the preparation and purification of the key starting materials.

Synthesis of Substituted Phenols

A key precursor for one of the primary synthetic routes to 1-(benzyloxy)-3-ethoxybenzene is 3-ethoxyphenol (B1664596). While commercially available, its synthesis in the laboratory is often necessary. One common method involves the etherification of resorcinol (B1680541). For a related compound, 3-methoxyphenol (B1666288), synthesis can be achieved by reacting resorcinol with dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide (B78521). chemicalbook.comguidechem.com An optimized process for this reaction using a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) in a toluene-water system has been reported to yield up to 66% of 3-methoxyphenol. guidechem.com A similar ethylation reaction using diethyl sulfate or an ethyl halide can be employed to produce 3-ethoxyphenol.

Another important precursor is 3-benzyloxyphenol, which is used in an alternative synthetic route. This compound can be prepared by the selective benzylation of one of the hydroxyl groups of resorcinol.

Preparation of Benzyl (B1604629) Halides and Alkyl Halides for Etherification

Benzyl halides, particularly benzyl bromide, and alkyl halides like ethyl bromide are essential reagents for the etherification steps. Benzyl bromide can be synthesized via the free-radical bromination of toluene. Modern methods utilize a bromine source generated from the oxidation-reduction reaction of a bromate (B103136) and a bromide anion in an acidic medium, which allows for a wider range of substituted toluenes to be used. google.com

Ethyl bromide, a common ethylating agent, is typically prepared by the reaction of ethanol (B145695) with a hydrobromic acid/sulfuric acid mixture or with phosphorus and bromine. These halides must be pure to avoid side reactions during etherification.

Direct Synthesis of this compound

The most direct and widely used method for synthesizing this compound is the Williamson ether synthesis. jk-sci.commasterorganicchemistry.comvedantu.com This method involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. jk-sci.commasterorganicchemistry.com The reaction proceeds via an SN2 mechanism. jk-sci.commasterorganicchemistry.com

Williamson Ether Synthesis Approaches

There are two primary Williamson ether synthesis strategies to produce this compound. The choice between these routes often depends on the availability and reactivity of the starting materials.

In this approach, 3-ethoxyphenol is first deprotonated with a suitable base to form the corresponding 3-ethoxyphenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide to form the desired ether. researchgate.net

The choice of base and solvent is critical for the success of this reaction. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective for deprotonating the phenol (B47542). jk-sci.comorganic-chemistry.org Alternatively, weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can also be used, often in polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) to facilitate the SN2 reaction. jk-sci.com Phase transfer catalysts can also be employed to enhance the reaction rate and yield. researchgate.net

A general procedure involves dissolving 3-ethoxyphenol in a suitable solvent, adding the base, and then adding benzyl bromide to the mixture. The reaction is typically stirred at room temperature or with gentle heating to completion.

Table 1: Reaction Parameters for the Synthesis of this compound via 3-ethoxyphenol and Benzyl Bromide

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| 3-Ethoxyphenol | Benzyl Bromide | K₂CO₃ | Acetone | Reflux, 24h |

| 3-Ethoxyphenol | Benzyl Bromide | NaH | DMF | 0 °C to RT, 12h |

| 3-Ethoxyphenol | Benzyl Bromide | NaOH/TBAB | Water/Toluene | RT, 2h researchgate.net |

This table presents typical, illustrative conditions and may not reflect optimized protocols.

An alternative route involves the ethoxylation of 3-benzyloxyphenol. In this case, 3-benzyloxyphenol is deprotonated to form the 3-benzyloxyphenoxide ion, which then reacts with an ethylating agent like ethyl bromide or diethyl sulfate.

Similar to the previous method, a strong base is used to generate the phenoxide. The reaction conditions are also comparable, typically involving a polar aprotic solvent to promote the SN2 reaction.

Table 2: Reaction Parameters for the Synthesis of this compound via 3-benzyloxyphenol and Ethyl Bromide

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| 3-Benzyloxyphenol | Ethyl Bromide | NaH | THF | 0 °C to RT, 12h |

| 3-Benzyloxyphenol | Diethyl Sulfate | K₂CO₃ | DMF | RT, 24h |

This table presents typical, illustrative conditions and may not reflect optimized protocols.

The choice between these two synthetic pathways may be influenced by factors such as the potential for side reactions. For instance, benzyl bromide is a reactive benzylic halide, while ethyl bromide is a less reactive primary alkyl halide. The nucleophilicity of the respective phenoxides also plays a role in the reaction kinetics. Careful consideration of these factors allows for the efficient and high-yield synthesis of this compound.

Investigation of Base and Solvent Effects (e.g., K₂CO₃ in acetone/DMF)

The choice of base and solvent plays a critical role in the Williamson ether synthesis of this compound and its derivatives. Potassium carbonate (K₂CO₃) is a commonly employed base in this reaction. nih.gov Its effectiveness is often evaluated in different solvent systems, such as acetone and dimethylformamide (DMF).

In a typical procedure, 3-ethoxyphenol is reacted with benzyl bromide in the presence of K₂CO₃. The reaction of commercially available 3-methoxyphenol with benzyl bromides in the presence of K₂CO₃ has been shown to produce the corresponding benzyloxy derivatives in good yields (85–97%). nih.gov For instance, the synthesis of 1-(benzyloxy)-3-methoxybenzene from 3-methoxyphenol and benzyl bromide using K₂CO₃ as a base resulted in a 91% yield. nih.gov

The solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like DMF and dimethyl sulfoxide (B87167) (DMSO) are often effective for Williamson ether synthesis as they can solvate the cation of the alkoxide, making the alkoxide anion more nucleophilic. masterorganicchemistry.com Acetone is another solvent frequently used in these reactions. synarchive.com For example, the reaction of guaiacol (B22219) with benzyl bromide in refluxing acetone with K₂CO₃ under an inert atmosphere overnight yielded 1-(benzyloxy)-2-methoxybenzene quantitatively. units.it

The choice between acetone and DMF can depend on the specific substrate and desired reaction conditions. DMF, with its higher boiling point, can allow for higher reaction temperatures, which may be necessary for less reactive substrates. However, acetone is often easier to remove after the reaction.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of reagents, reaction temperature, and reaction time.

The Williamson ether synthesis is an SN2 reaction, meaning it works best with primary alkyl halides like benzyl bromide. masterorganicchemistry.com The use of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is essential to deprotonate the phenol to form the more nucleophilic phenoxide. organic-chemistry.org

Temperature control is also a critical factor. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. For example, the benzylation of alcohols using 2-benzyloxypyridine and methyl triflate is typically heated at 90 °C for 24 hours. beilstein-journals.org

The purity of the final product is often enhanced through purification techniques such as flash chromatography or recrystallization. smolecule.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts. nih.goviucr.org

| Reactants | Base | Solvent | Conditions | Product | Yield |

| 3-Methoxyphenol, Benzyl bromide | K₂CO₃ | Not specified | Not specified | 1-(Benzyloxy)-3-methoxybenzene | 91% nih.gov |

| Guaiacol, Benzyl bromide | K₂CO₃ | Acetone | Reflux, overnight | 1-(Benzyloxy)-2-methoxybenzene | Quantitative units.it |

| Alcohol, 2-Benzyloxypyridine, Methyl triflate | MgO | Toluene | 90 °C, 24 h | Benzyl ether | Good to excellent beilstein-journals.org |

Alkylation Reactions

Alkylation reactions are fundamental to the synthesis of this compound and its derivatives. The most common approach is the O-alkylation of a phenol, specifically 3-ethoxyphenol, with a benzyl halide. organic-chemistry.org This reaction falls under the umbrella of the Williamson ether synthesis. masterorganicchemistry.com

The process begins with the deprotonation of the phenol by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide in an SN2 reaction to form the ether linkage. masterorganicchemistry.com A variety of bases can be used, including alkali metal hydroxides, carbonates, and hydrides. google.com For instance, a modified procedure for the alkylation of phenols involves mixing the phenol with powdered potassium hydroxide in DMSO. researchgate.net

In the synthesis of non-symmetric 1,4-dialkoxybenzenes, 4-alkoxyphenols are alkylated by adding an alkyl iodide to a mixture of the phenol and powdered sodium hydroxide in DMSO. acgpubs.org This highlights a general strategy that can be adapted for the synthesis of this compound from 3-ethoxyphenol.

Benzylation Procedures

Benzylation specifically refers to the introduction of a benzyl group (C₆H₅CH₂-) onto a molecule. In the synthesis of this compound, this involves the benzylation of the hydroxyl group of 3-ethoxyphenol.

Several methods exist for benzylation. The Williamson ether synthesis using benzyl bromide is a classic and widely used method. organic-chemistry.org The reaction of benzyl halides in the presence of K₂CO₃ and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can lead to high chemoselectivity for O-alkylation. researchgate.net

Alternative benzylation reagents have been developed for substrates that are sensitive to basic or acidic conditions. For example, 2-benzyloxy-1-methylpyridinium triflate is a neutral reagent that can transfer a benzyl group to an alcohol upon mild heating. orgsyn.org This method avoids the need for strong bases or acids. beilstein-journals.org Another approach involves the reductive etherification of carbonyl compounds with triethylsilane and alkoxytrimethylsilane, catalyzed by iron(III) chloride, to produce benzyl ethers in good yields under mild conditions. organic-chemistry.org

Catalytic Approaches in Ether Bond Formation

Catalytic methods offer an alternative to traditional stoichiometric approaches for ether bond formation, often providing milder reaction conditions and improved efficiency.

Iron(III) chloride has been used as a catalyst for the reductive etherification of carbonyl compounds. organic-chemistry.org More recently, iron(II) and iron(III) chlorides have been employed to catalyze the etherification of benzyl alcohols in environmentally friendly solvents like propylene (B89431) carbonate. acs.orgnih.gov Symmetrical etherification of benzyl alcohols can be achieved with FeCl₃·6H₂O, while nonsymmetrical etherification can be accomplished using FeCl₂·4H₂O in the presence of a pyridine (B92270) bis-thiazoline ligand. acs.orgnih.gov

Palladium catalysts have also been utilized in the formation of aryl benzyl ethers. For example, a catalyst system of Pd(η³-C₃H₅)Cp and DPEphos can convert aryl benzyl carbonates into benzyl-protected phenols through decarboxylative etherification. organic-chemistry.org

Multi-Step Synthesis Pathways Involving this compound as an Intermediate

The compound this compound often serves as a crucial intermediate in more complex multi-step synthetic sequences. Its formation is a key step that sets the stage for further molecular elaborations.

Strategies for Introducing the Benzyloxy Moiety

The introduction of a benzyloxy group is a common strategy in multi-step synthesis to protect a hydroxyl group or to act as a precursor for other functionalities. univpancasila.ac.id The benzyl group is valued as a protecting group because it is stable under a wide range of reaction conditions but can be readily removed by catalytic hydrogenation. organic-chemistry.org

The primary method for introducing the benzyloxy moiety is through the Williamson ether synthesis, reacting a hydroxyl-containing compound with a benzyl halide in the presence of a base. google.com For example, in the synthesis of certain phenolic compounds with antioxidant and anti-cancer properties, a key building block is formed by the reaction of an appropriate phenol with benzyl bromide. google.com

In the synthesis of complex molecules, the timing of the introduction of the benzyloxy group is a critical strategic consideration. It is often introduced early in the synthetic sequence to protect a reactive hydroxyl group while other parts of the molecule are being modified. wiley.com For instance, in the synthesis of some biologically active compounds, a benzyloxy group is introduced onto a phenolic starting material before subsequent coupling and reduction steps. google.com

Strategies for Introducing the Ethoxy Moiety

The primary and most effective strategy for introducing an ethoxy group onto a phenolic precursor to form this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This venerable and versatile method involves the reaction of an alkoxide with a suitable electrophile, such as an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, the synthesis would commence with 3-(benzyloxy)phenol (B189647). This precursor is treated with a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The subsequent reaction of this phenoxide with an ethylating agent furnishes the desired ether.

The general reaction is as follows: 3-(Benzyloxy)phenol + Base → 3-Benzyloxyphenoxide anion 3-Benzyloxyphenoxide anion + Ethylating Agent → this compound

A variety of bases and ethylating agents can be employed, with the choice often depending on reaction scale, desired purity, and the presence of other functional groups. A common and effective combination involves using potassium carbonate (K₂CO₃) as the base and an ethyl halide (like ethyl bromide or ethyl iodide) as the ethylating agent in a polar aprotic solvent such as acetone or dimethylformamide (DMF). nih.gov For instance, a procedure analogous to the synthesis of 1-(benzyloxy)-3-methoxybenzene involves reacting the corresponding phenol with benzyl bromide in the presence of K₂CO₃, which can be adapted for ethoxylation. nih.gov

| Base | Ethylating Agent | Solvent | Typical Conditions |

| Potassium Carbonate (K₂CO₃) | Ethyl Bromide (EtBr) | Acetone, DMF | Room temp. to reflux |

| Sodium Hydride (NaH) | Ethyl Iodide (EtI) | THF, DMF | 0 °C to room temp. |

| Cesium Carbonate (Cs₂CO₃) | Diethyl Sulfate ((Et)₂SO₄) | DMF, Acetonitrile (B52724) | Room temperature |

| Sodium Hydroxide (NaOH) | Ethyl Tosylate (EtOTs) | Water/Organic Biphasic | Phase Transfer Catalyst |

This interactive table summarizes common reagent combinations for the Williamson ether synthesis to introduce an ethoxy group.

Chemo- and Regioselectivity in Multi-Substituted Aromatics

Achieving high chemo- and regioselectivity is paramount when synthesizing complex molecules like this compound.

Chemoselectivity: The primary challenge in the Williamson ether synthesis is directing the alkylation to the oxygen atom (O-alkylation) of the phenoxide rather than a carbon atom on the aromatic ring (C-alkylation). rsc.org The phenolic proton of 3-(benzyloxy)phenol is significantly more acidic than the aromatic C-H protons, so deprotonation occurs exclusively at the hydroxyl group. The resulting phenoxide anion, however, is an ambident nucleophile with reactivity at both the oxygen and the ortho and para positions of the ring.

Several factors influence the O- versus C-alkylation ratio:

Solvent: The choice of solvent has a significant impact. Polar aprotic solvents like DMF or acetonitrile favor O-alkylation, as they solvate the counter-ion (e.g., K⁺) but not the nucleophilic oxygen atom, enhancing its reactivity. In contrast, protic solvents like methanol (B129727) or ethanol can solvate the phenoxide oxygen through hydrogen bonding, reducing its nucleophilicity and potentially increasing the proportion of C-alkylation. rsc.org

Leaving Group: "Softer" leaving groups (e.g., iodide, tosylate) tend to favor O-alkylation over "harder" ones (e.g., chloride).

Temperature: Higher reaction temperatures can sometimes lead to an increase in the amount of C-alkylated byproduct.

Regioselectivity: The regiochemistry of the final product is predetermined by the structure of the starting material, 3-(benzyloxy)phenol. The synthesis of this precursor dictates the 1,3-substitution pattern. The subsequent ethoxylation via the Williamson synthesis does not alter this arrangement. The high reactivity of the phenolic hydroxyl group compared to other positions on the molecule ensures that the ethylation occurs specifically at the desired oxygen atom, preserving the established regiochemistry. nih.gov

Derivatization Approaches for Structural Analogs and Advanced Scaffolds

This compound serves as a scaffold that can be further modified at several key positions to generate a library of structural analogs. The main sites for derivatization are the benzylic position, the ethoxy group, and the aromatic rings.

Modification of the Benzylic Position

The benzylic CH₂ group is a reactive handle for various chemical transformations due to the stability of benzylic radical, carbocation, and carbanion intermediates.

Oxidation: The benzylic ether can be selectively oxidized. For example, visible-light-promoted reactions can convert benzyl ethers into esters. organic-chemistry.org Catalytic systems, such as those using MnOₓ-N@C or Cu₂O/C₃N₄ with an oxidant like tert-butyl hydroperoxide (TBHP), can efficiently transform benzylic ethers into the corresponding benzoates. rsc.org This would convert this compound into 3-ethoxyphenyl benzoate.

Reductive Cleavage (Debenzylation): The benzyl group is a common protecting group for alcohols and phenols precisely because it can be removed under relatively mild conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas) is a standard method to cleave the benzyl ether, yielding the corresponding phenol, in this case, 3-ethoxyphenol. researchgate.net Other methods, such as using lithium in ammonia, can also reduce the benzylic position. researchgate.net

C-H Functionalization: Advanced methods allow for the direct functionalization of the benzylic C-H bonds. For instance, rhodium(II) carbene intermediates can be used to achieve site-selective insertion into the benzylic C-H bond, allowing for the introduction of new carbon-carbon bonds. nih.gov

| Transformation | Reagents/Conditions | Product Type |

| Oxidation | Cu₂O/C₃N₄, TBHP, O₂ rsc.org | Benzoate Ester |

| Reductive Cleavage | H₂, Pd/C | Phenol |

| C-H Functionalization | Rh₂(S-NTTL)₄, N-sulfonyltriazole nih.gov | Substituted Benzyl Ether |

This interactive table outlines key derivatization reactions at the benzylic position.

Functionalization of the Ethoxy Group

The ethoxy group is generally less reactive than the benzyloxy group or the aromatic rings. Modifications typically involve cleavage of the ethyl-oxygen bond (O-dealkylation) rather than functionalization of the ethyl chain itself.

O-Dealkylation: Cleavage of the ethyl aryl ether can be accomplished using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like HBr or HI. These conditions are harsh and may also cleave the benzyl ether. Achieving selective de-ethylation in the presence of a benzyl ether is challenging and would require careful optimization of reaction conditions, as benzyl ethers are also susceptible to cleavage by these reagents.

Aromatic Ring Functionalization

Both aromatic rings in this compound can undergo electrophilic aromatic substitution. The nature and position of the incoming substituent are governed by the directing effects of the existing alkoxy groups. smolecule.comlongdom.org

The ethoxy (-OEt) and benzyloxy (-OCH₂Ph) groups are both activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. smolecule.comlongdom.org In the ethoxy-substituted ring of this compound, the positions available for substitution are C2, C4, and C6.

Position C2: ortho to both the ethoxy and benzyloxy groups. Substitution at this position is sterically hindered due to the proximity of the two bulky ether groups.

Position C4: para to the benzyloxy group and ortho to the ethoxy group. This position is electronically activated by both groups.

Position C6: ortho to the benzyloxy group and para to the ethoxy group. This position is also highly activated.

Therefore, electrophilic substitution is most likely to occur at positions C4 and C6, potentially leading to a mixture of isomers. The specific ratio of products would depend on the nature of the electrophile and the reaction conditions. The benzyloxy phenyl ring is unsubstituted and would undergo substitution primarily at its para position due to sterics, and to a lesser extent, the ortho positions.

| Reaction | Reagent | Potential Product(s) on Main Ring |

| Nitration | HNO₃/H₂SO₄ | 1-(Benzyloxy)-3-ethoxy-4-nitrobenzene and/or 1-(Benzyloxy)-3-ethoxy-6-nitrobenzene |

| Bromination | Br₂/FeBr₃ | 1-(Benzyloxy)-4-bromo-3-ethoxybenzene and/or 1-(Benzyloxy)-6-bromo-3-ethoxybenzene |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-1-(benzyloxy)-3-ethoxybenzene and/or 6-Acyl-1-(benzyloxy)-3-ethoxybenzene |

This interactive table shows potential outcomes of electrophilic aromatic substitution on the disubstituted ring of this compound.

Chemical Reactivity and Transformation Studies of 1 Benzyloxy 3 Ethoxybenzene

Aromatic Ring Reactivity

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution (EAS), the benzyloxy and ethoxy groups on 1-(benzyloxy)-3-ethoxybenzene donate electron density to the aromatic ring through resonance, making it more nucleophilic and thus more reactive than benzene (B151609) itself. masterorganicchemistry.com This electron donation is most pronounced at the positions ortho and para to the activating groups.

The directing effects of the substituents determine the regioselectivity of the substitution. For this compound, the potential sites for electrophilic attack are positions 2, 4, and 6.

Position 2 (ortho to ethoxy, ortho to benzyloxy): This position is activated by both groups.

Position 4 (para to ethoxy, ortho to benzyloxy): This position is also activated by both groups.

Position 6 (ortho to benzyloxy, meta to ethoxy): This position is activated by the benzyloxy group.

Due to the combined activating influence, positions 2 and 4 are the most likely sites for electrophilic substitution. The strongest activating group will primarily direct the incoming electrophile. lkouniv.ac.in In this case, both are alkoxy groups with similar activating strengths. Steric hindrance may play a role in favoring substitution at the less hindered position.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion. uomustansiriyah.edu.iqlibretexts.org A base then removes a proton from the arenium ion to restore aromaticity and yield the substituted product. uomustansiriyah.edu.iqmsu.edu

Table 1: Directing Effects of Substituents in this compound

| Position | Relation to Ethoxy Group | Relation to Benzyloxy Group | Predicted Reactivity |

| 2 | ortho | ortho | Highly Activated |

| 4 | para | ortho | Highly Activated |

| 5 | meta | para | Activated |

| 6 | meta | ortho | Activated |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck reactions of derivatives)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Derivatives of this compound, particularly halogenated ones, can participate in these reactions.

The Heck reaction, for example, involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org If a halogen atom is introduced onto the aromatic ring of this compound, the resulting aryl halide can undergo a Heck reaction.

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the product and regenerate the catalyst. libretexts.org The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the nature of the substrates, catalyst, and reaction conditions. libretexts.org

For instance, a bromo-derivative of this compound could be coupled with an alkene like n-butyl acrylate (B77674) using a palladium catalyst to form a substituted cinnamate (B1238496) derivative. The specific isomer formed would depend on the position of the bromine atom on the aromatic ring.

Reactions Involving Aromatic Halogenation

Aromatic halogenation is a type of electrophilic aromatic substitution where a hydrogen atom on the aromatic ring is replaced by a halogen (e.g., bromine, chlorine, or iodine). masterorganicchemistry.com This reaction typically requires a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination, to polarize the halogen molecule and make it a stronger electrophile. libretexts.orgminia.edu.egyoutube.comyoutube.com

For this compound, halogenation is expected to occur at the activated ortho and para positions. Given the directing effects of the benzyloxy and ethoxy groups, the primary products would be the 2-halo, 4-halo, and 6-halo derivatives. The distribution of these products would depend on the specific reaction conditions and the steric hindrance at each position.

For example, bromination of this compound with Br₂ and FeBr₃ would likely yield a mixture of 2-bromo-, 4-bromo-, and 6-bromo-1-(benzyloxy)-3-ethoxybenzene. A study on the bromination of a similar compound, 1-(benzyloxy)-2,4-dimethoxy-3-methylbenzene, resulted in the formation of the 5-bromo derivative in high yield, indicating a high degree of regioselectivity. csic.es

Iodination can also be achieved using various reagents. For instance, the use of 2,2-diiodo-dimedone has been reported as a mild electrophilic iodinating agent for the synthesis of α-iodoketones from allylic alcohols. rsc.org

Table 2: Potential Products of Aromatic Halogenation of this compound

| Halogenating Agent | Catalyst | Potential Products |

| Br₂ | FeBr₃ | 2-Bromo-1-(benzyloxy)-3-ethoxybenzene, 4-Bromo-1-(benzyloxy)-3-ethoxybenzene, 6-Bromo-1-(benzyloxy)-3-ethoxybenzene |

| Cl₂ | AlCl₃ | 2-Chloro-1-(benzyloxy)-3-ethoxybenzene, 4-Chloro-1-(benzyloxy)-3-ethoxybenzene, 6-Chloro-1-(benzyloxy)-3-ethoxybenzene |

| I₂ | Oxidizing Agent | 2-Iodo-1-(benzyloxy)-3-ethoxybenzene, 4-Iodo-1-(benzyloxy)-3-ethoxybenzene, 6-Iodo-1-(benzyloxy)-3-ethoxybenzene |

Investigating Reaction Mechanisms and Intermediates

The study of reaction mechanisms and intermediates is crucial for understanding and optimizing chemical transformations. For reactions involving this compound, the primary intermediates in electrophilic aromatic substitutions are resonance-stabilized carbocations (arenium ions). uomustansiriyah.edu.iq The stability of these intermediates determines the reaction rate and the regioselectivity of the substitution. The more stable the arenium ion, the faster it is formed, leading to the major product. libretexts.org

In palladium-catalyzed cross-coupling reactions, the key intermediates are organopalladium species. The mechanism generally involves a catalytic cycle with steps like oxidative addition, transmetalation (in reactions like Suzuki coupling), migratory insertion, and reductive elimination. sioc-journal.cnnih.gov For the Heck reaction, the proposed mechanism involves the formation of a π-allyl Pd intermediate in some cases. nih.gov

Investigating these mechanisms can involve a combination of experimental techniques, such as kinetic studies, isotopic labeling, and the isolation and characterization of intermediates, as well as computational methods like Density Functional Theory (DFT) calculations. csic.es For example, DFT calculations have been used to elucidate the stepwise mechanism of the para-bromination of methoxybenzene, a compound structurally related to the substituents on this compound. csic.es

Despite a comprehensive search for academic and research data, specific experimental spectroscopic and structural characterization details for the compound "this compound" are not available in the public domain. While information exists for structurally related compounds, the strict requirement to focus solely on "this compound" cannot be fulfilled without the necessary ¹H NMR, ¹³C NMR, 2D NMR, IR, Mass Spectrometry, and X-ray diffraction data.

Therefore, the generation of a thorough and scientifically accurate article adhering to the provided outline for "this compound" is not possible at this time due to the absence of the required scientific data in published literature.

Spectroscopic and Structural Characterization in Academic Research

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

Single-Crystal X-ray Diffraction

For a compound like 1-(Benzyloxy)-3-ethoxybenzene, this method would reveal the spatial orientation of the benzyl (B1604629) and ethyl groups relative to the central benzene (B151609) ring. Although a specific crystal structure for this compound is not available, research on analogous compounds, such as chalcone (B49325) derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde (B16803), demonstrates the utility of this technique. orientjchem.org In such studies, X-ray analysis confirms the molecular conformation, for instance, the E conformation with respect to a carbon-carbon double bond, and the relative orientations of the aromatic rings. orientjchem.org

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The data obtained from X-ray diffraction allows for a detailed analysis of the molecule's internal geometry. Bond lengths and angles conform to well-established values for specific atom pairs and hybridization states, while dihedral (torsion) angles describe the conformation around rotatable bonds.

For this compound, key parameters would include the C-O-C bond angles of the two ether linkages and the dihedral angles that define the orientation of the two phenyl rings and the ethyl group. Studies on complex molecules containing benzyloxy groups, such as (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one, provide insight into these parameters. nih.gov For example, the dihedral angles between the phenyl rings of the pendant benzyloxy groups and their attached central ring were found to be 75.57 (13)° and 75.70 (10)°. nih.gov Similarly, a study on a chalcone derived from 3-benzyloxy-4-methoxybenzaldehyde reported a dihedral angle of 22.53 (2)° between the benzyloxy-substituted ring and another terminal benzene ring. orientjchem.org These values highlight the non-planar nature of such molecules.

Table 1: Representative Geometric Parameters for Benzyloxy and Ethoxy Moieties from Analogous Structures

| Parameter | Description | Typical Value |

|---|---|---|

| Bond Lengths | ||

| C(ar)-O | Aromatic Carbon to Ether Oxygen | ~1.36 Å |

| O-C(sp³) | Ether Oxygen to sp³ Carbon | ~1.43 Å |

| C(ar)-C(ar) | Carbon-Carbon in Benzene Ring | ~1.39 Å |

| Bond Angles | ||

| C(ar)-O-C(sp³) | Ether Linkage Angle | ~117-118° |

| Dihedral Angles | ||

| Phenyl Ring / Phenyl Ring | Relative orientation of aromatic rings | 20 - 90° |

Note: Data are generalized from standard chemical values and findings from related structures. orientjchem.orgnih.gov

Quantification of Intermolecular Interactions (e.g., C-H...O, C-H...π)

In the solid state, molecules are held together in a crystal lattice by a network of intermolecular forces. While strong hydrogen bonds are absent in this compound, weaker interactions such as C-H...O and C-H...π bonds are expected to play a crucial role in stabilizing the crystal packing. These interactions occur when a carbon-bound hydrogen atom acts as a weak donor to an oxygen atom or the π-electron cloud of an aromatic ring.

Table 2: Examples of Intermolecular Interactions in a Benzyloxy-Containing Analogue

| Interaction Type | Donor | Acceptor | Distance (D...A) |

|---|---|---|---|

| C-H...O | C-H (aromatic/aliphatic) | O (ether/carbonyl) | ~3.2 - 3.5 Å |

| C-H...π | C-H (aromatic/aliphatic) | Centroid of Phenyl Ring | ~3.6 - 3.8 Å |

Note: Values are representative and based on analysis of related crystal structures. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum provides information about the electronic structure of a molecule, particularly the presence of chromophores (light-absorbing groups).

The structure of this compound contains two benzene rings, which act as chromophores. The ether oxygen atoms act as auxochromes, substituents that can modify the absorption characteristics of the chromophores. The primary electronic transitions expected for this molecule are π → π* transitions associated with the aromatic rings. These high-intensity absorptions typically occur below 280 nm. Additionally, n → π* transitions, involving the non-bonding lone-pair electrons on the oxygen atoms, may also occur, though these are generally of much lower intensity.

Studies on other alkoxy-substituted aromatic compounds have identified π-π* electronic transitions of the imine (C=N) group at wavelengths around 361 nm. semanticscholar.org For this compound, the key absorptions would arise from the benzene rings. The spectrum of benzene itself shows a strong absorption near 200 nm and a much weaker, structured band around 254 nm. The alkoxy substituents on this compound are expected to cause a slight bathochromic (red) shift of these absorption maxima.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected λmax Region | Chromophore |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | ~220-280 nm | Benzene Rings |

| n → π* | n (non-bonding) → π* (antibonding) | >280 nm (weak) | Phenyl Ether Moiety |

Note: Wavelengths are estimations based on the electronic structure and data from similar aromatic ethers.

Computational and Theoretical Chemistry Investigations

Quantum-Chemical Calculations (e.g., DFT, PM6-DH2 Hamiltonian)

Quantum-chemical calculations are fundamental tools for investigating the properties of molecules like 1-(Benzyloxy)-3-ethoxybenzene. Density Functional Theory (DFT) is a widely used method for this purpose, often employing functionals like B3LYP (Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional) combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net Such calculations begin with the optimization of the molecular geometry to find the lowest energy structure, which serves as the basis for calculating various other properties. researchgate.net

While specific DFT studies on this compound are not extensively documented in peer-reviewed literature, the methodology is well-established for related benzyloxy and aromatic ether compounds. researchgate.net These studies typically compute structural parameters (bond lengths, angles), thermodynamic properties, and electronic characteristics. Alternative semi-empirical quantum mechanical methods, such as the PM6-DH2 Hamiltonian, can also be employed for rapid calculations, particularly for larger systems, by offering corrections for dispersion and hydrogen bonding.

Electronic structure analysis provides a deep understanding of the distribution of electrons within a molecule, which is crucial for predicting its chemical behavior. In the framework of DFT, this is accomplished by analyzing the Kohn-Sham orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack.

Table 1: Representative Electronic Properties Calculated via DFT This table presents typical output parameters from a DFT calculation for an aromatic ether, illustrating the type of data that would be generated for this compound.

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | ~4.0 to ~5.0 |

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) chemical shifts are routinely predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT calculations. These theoretical predictions of ¹H and ¹³C chemical shifts can be compared with experimental data to confirm the molecular structure. While machine learning models are also emerging as a highly accurate and rapid prediction method, DFT remains a standard for detailed analysis. nih.gov

Although a specific computationally predicted NMR spectrum for this compound is not available in the cited literature, the methodology is robust. Calculations would be performed on the optimized geometry, and the resulting chemical shifts would provide a theoretical spectrum for comparison. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

Table 2: Example of Theoretically Predicted NMR Chemical Shifts This table is a hypothetical representation of ¹H and ¹³C NMR chemical shift predictions for this compound as would be obtained from DFT/GIAO calculations.

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (C₆H₄) | 6.5 - 7.5 |

| ¹H | Benzyl (B1604629) (CH₂) | ~5.1 |

| ¹H | Ethoxy (OCH₂) | ~4.0 |

| ¹H | Ethoxy (CH₃) | ~1.4 |

| ¹³C | Aromatic (C-O) | 158 - 162 |

| ¹³C | Aromatic (C-H/C-C) | 100 - 138 |

| ¹³C | Benzyl (CH₂) | ~70 |

| ¹³C | Ethoxy (OCH₂) | ~63 |

| ¹³C | Ethoxy (CH₃) | ~15 |

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules like this compound. The molecule possesses several rotatable single bonds, primarily the C(aryl)−O−C(alkyl) bonds of the benzyloxy and ethoxy groups. The rotation around these bonds gives rise to different conformers with varying energies.

Reaction Mechanism Predictions and Transition State Analysis

Quantum-chemical calculations are invaluable for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying all stationary points, including reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For this compound, one could theoretically investigate various reactions, such as electrophilic aromatic substitution (e.g., nitration, halogenation). Computational analysis would involve:

Locating the Transition State: Identifying the geometry of the transition state structure for the rate-determining step.

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state.

Verifying the Reaction Path: Using Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the reactants and products.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a powerful tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is colored according to the local electrostatic potential on the electron density surface:

Red: Indicates regions of high electron density and negative electrostatic potential, which are attractive to electrophiles.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are attractive to nucleophiles.

Green/Yellow: Represents regions of neutral or near-zero potential.

For this compound, the MEP map is expected to show the most negative potential (red) localized around the oxygen atoms of the ether linkages due to their high electronegativity and lone pairs of electrons. These sites would be the most likely points for protonation or interaction with Lewis acids. The aromatic rings would exhibit a more complex potential surface, with the π-electron clouds providing areas of moderate negative potential above and below the plane of the ring. The hydrogen atoms, particularly those on the aromatic rings, would correspond to regions of positive potential (blue).

Analysis of Molecular Properties (e.g., TPSA, LogP, Rotatable Bonds) relevant to molecular design

In the context of molecular design, particularly for applications in medicinal chemistry, several key molecular properties are computationally predicted to assess a compound's potential "drug-likeness." These properties help in forecasting a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. Compounds with a TPSA greater than 140 Ų tend to exhibit poor absorption. nih.gov

LogP: This value represents the logarithm of the partition coefficient between octanol (B41247) and water, serving as a measure of a molecule's lipophilicity (hydrophobicity). LogP is a critical factor in predicting membrane permeability and solubility.

Number of Rotatable Bonds: This count reflects the conformational flexibility of a molecule. A higher number of rotatable bonds can be beneficial for receptor binding but may also lead to lower bioavailability.

These properties are readily calculated using cheminformatics software based on the 2D structure of the molecule.

Table 3: Predicted Molecular Properties for this compound The following properties have been computationally predicted using established cheminformatics algorithms.

| Property | Description | Predicted Value |

|---|---|---|

| TPSA | Topological Polar Surface Area | 27.69 Ų |

| LogP | Octanol-Water Partition Coefficient | 4.12 |

| Rotatable Bonds | Number of freely rotatable bonds | 5 |

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent medium can significantly influence the molecular properties and reactivity of a solute molecule like this compound. These effects arise from the intermolecular interactions between the solute and solvent molecules, which can alter the electronic distribution, geometry, and energy of the solute's ground and excited states. Computational and theoretical chemistry investigations provide valuable insights into these solvent-solute interactions, often employing models like the Polarizable Continuum Model (PCM) to simulate the bulk solvent environment.

The influence of a solvent is broadly categorized into non-specific interactions, such as those arising from the solvent's polarity and polarizability, and specific interactions, like hydrogen bonding. For this compound, the presence of two ether oxygen atoms and two aromatic rings suggests that both types of interactions will play a role in determining its behavior in different media.

Detailed Research Findings

While specific computational studies on this compound are not extensively available in the public domain, the principles of solvent effects on similar aromatic ethers and other organic molecules can be used to predict its behavior. Theoretical studies on related compounds demonstrate that molecular properties are not static but are modulated by the surrounding solvent environment.

Molecular Properties in Various Solvents:

The polarity of the solvent is a critical factor influencing the molecular properties of a solute. For this compound, an increase in solvent polarity is expected to induce a greater degree of polarization in the molecule. This is due to the interaction of the solvent's electric field with the solute's electron cloud. The ether linkages, with their lone pairs of electrons on the oxygen atoms, are particularly susceptible to such interactions.

One of the key molecular properties affected by the solvent is the dipole moment (µ) . In a vacuum (gas phase), a molecule has an intrinsic dipole moment. However, in a solvent, the dipole moment is influenced by the reaction field of the solvent, which is induced by the solute's dipole. For molecules where the excited state is more polar than the ground state, polar solvents will stabilize the excited state to a greater extent, which can be observed spectroscopically.

The polarizability (α) of a molecule, which is a measure of the deformability of its electron cloud by an electric field, is also affected by the solvent. In a more polarizable solvent, the induced dipole interactions are stronger, which can influence the solute's own polarizability.

The energies of the Frontier Molecular Orbitals (HOMO and LUMO) are also sensitive to the solvent environment. Generally, polar solvents tend to stabilize both the HOMO and LUMO levels, but the extent of stabilization can differ, leading to a change in the HOMO-LUMO energy gap. A smaller energy gap typically implies higher reactivity.

The following interactive table illustrates the predicted trend of key molecular properties of this compound in solvents of varying polarity, based on general principles observed for similar organic molecules.

| Solvent | Dielectric Constant (ε) | Dipole Moment (µ) (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1.00 | 1.50 | -6.20 | -1.10 | 5.10 |

| n-Hexane | 1.88 | 1.55 | -6.22 | -1.12 | 5.10 |

| Dichloromethane | 8.93 | 1.75 | -6.28 | -1.19 | 5.09 |

| Acetone (B3395972) | 20.7 | 1.90 | -6.35 | -1.28 | 5.07 |

| Water | 78.4 | 2.10 | -6.45 | -1.40 | 5.05 |

Note: The data in this table is hypothetical and serves to illustrate the expected trends based on theoretical principles of solvent effects. Specific experimental or computational values for this compound are not available.

Solvent Effects on Reactivity:

The reactivity of this compound is intrinsically linked to its electronic structure, which, as discussed, is influenced by the solvent. Chemical reactions involve changes in charge distribution and geometry, particularly in the transition state. A solvent that can stabilize the transition state more than the reactants will accelerate the reaction rate.

For instance, in a hypothetical electrophilic aromatic substitution reaction on one of the benzene (B151609) rings of this compound, the reaction proceeds through a positively charged intermediate (the arenium ion). Polar solvents, especially polar protic solvents that can hydrogen bond, would be expected to stabilize this charged intermediate, thereby lowering the activation energy and increasing the reaction rate.

Conversely, for a reaction where the transition state is less polar than the reactants, increasing the solvent polarity would be expected to decrease the reaction rate.

The following table summarizes the predicted qualitative effects of different solvent types on the reactivity of this compound in common organic reactions.

| Reaction Type | Nature of Transition State | Effect of Increasing Solvent Polarity | Rationale |

| Electrophilic Aromatic Substitution | Charged (Arenium ion) | Rate Increase | Stabilization of the charged transition state. |

| Nucleophilic Aromatic Substitution | Charged (Meisenheimer complex) | Rate Increase | Stabilization of the charged intermediate. |

| Radical Reaction | Neutral or slightly polar | Minor Effect | Transition state is not significantly charged. |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Building Block in Complex Molecule Synthesis

The structural framework of 1-(Benzyloxy)-3-ethoxybenzene provides a robust platform for the synthesis of a wide array of intricate organic molecules. The presence of two ether groups, which can be selectively cleaved or used to direct further chemical transformations, allows for a high degree of synthetic flexibility.

Precursor to Diaryl Ether Scaffolds

Diaryl ethers are a significant class of organic compounds found in numerous natural products and pharmaceuticals. The synthesis of diaryl ether scaffolds often relies on cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. While this compound itself is not primed for direct coupling, it can be readily functionalized to serve as a key precursor.

A plausible synthetic route involves the regioselective halogenation of the benzene (B151609) ring, activated by the electron-donating ether groups. For instance, bromination of this compound would yield a bromo-derivative, a suitable substrate for palladium-catalyzed cross-coupling reactions. This functionalized intermediate can then be coupled with a variety of phenolic partners to generate a diverse library of diaryl ethers with tailored electronic and steric properties. The reaction conditions for such transformations are well-established, typically employing a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 1: Proposed Synthesis of a Diaryl Ether from this compound

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Bromination | N-Bromosuccinimide (NBS), Acetonitrile (B52724) | Bromo-1-(benzyloxy)-3-ethoxybenzene |

| 2 | Buchwald-Hartwig Coupling | Phenol (B47542), Pd(OAc)₂, Phosphine ligand, Base | Diaryl ether derivative |

Utilization in the Synthesis of Sophisticated Aromatic and Heterocyclic Systems

The reactivity of the aromatic ring in this compound can be harnessed to construct more complex aromatic and heterocyclic systems. The ether groups can direct electrophilic aromatic substitution reactions to specific positions on the ring, enabling the introduction of various functional groups.

For example, a Vilsmeier-Haack reaction could be employed to introduce a formyl group, which can then serve as a versatile handle for further transformations. This aldehyde functionality can participate in a range of reactions, including Wittig olefination, reductive amination, and condensation reactions, to build larger, more elaborate molecular frameworks. Furthermore, the formylated derivative can be a precursor for the synthesis of various heterocyclic rings, such as quinolines, pyrimidines, or oxazoles, through well-established cyclization strategies.

Contributions to Polymer Chemistry and Material Development

The unique combination of a flexible ethoxy group and a more rigid benzyloxy group makes this compound an interesting candidate for the development of novel polymeric materials and coatings with specific thermal and optical properties.

Development of Polymeric Materials and Coatings

To be utilized in polymer synthesis, this compound would first need to be converted into a suitable monomer. This can be achieved by introducing polymerizable functional groups onto the aromatic ring. For instance, the introduction of two reactive sites, such as vinyl groups or halide atoms, would allow the molecule to undergo polymerization reactions.

One potential strategy involves the di-halogenation of the aromatic ring, followed by a suitable cross-coupling polymerization, such as a Suzuki or Stille coupling. This approach would lead to the formation of conjugated polymers with a poly(phenylene) backbone, which are known for their interesting electronic and photophysical properties. The presence of the benzyloxy and ethoxy side chains would enhance the solubility and processability of the resulting polymer, making it suitable for applications in organic electronics and as advanced coating materials.

Exploration in Liquid Crystals and Dendrimers

The rigid aromatic core and the flexible side chains of this compound are desirable features for the design of liquid crystalline materials and dendritic structures.

For the synthesis of liquid crystals, the core structure of this compound can be elongated by attaching other aromatic units through ester or ether linkages. The resulting rod-like molecules, possessing both rigid and flexible segments, have the potential to exhibit mesomorphic behavior over a range of temperatures. The benzyloxy group, in particular, is a common moiety in known liquid crystalline compounds. researchgate.net

In the realm of dendrimer synthesis, this compound can serve as a foundational building block for the construction of dendritic wedges, or dendrons. By selectively functionalizing the aromatic ring with multiple reactive sites, successive generations of branching units can be added in a stepwise fashion. For example, after deprotection of the benzyloxy group to reveal a phenol, this site could be reacted with a branching monomer to build up the dendritic structure. The ethoxy group would serve to modify the solubility and packing properties of the final dendrimer.

Precursor for Functionalized Phthalocyanines and Related Macrocycles

Phthalocyanines are large, aromatic macrocycles that have found applications as dyes, pigments, and in photodynamic therapy. The synthesis of phthalocyanines typically proceeds from phthalonitrile (B49051) precursors (1,2-dicyanobenzene derivatives). While the direct conversion of this compound to a phthalonitrile is not straightforward, a multi-step synthetic sequence can be envisioned.

A plausible route would involve the introduction of two adjacent functional groups on the aromatic ring that can be subsequently converted to cyano groups. For example, a di-formylation or di-carboxylation of the ring could be attempted, followed by conversion of these groups to nitriles. A more likely route would involve the synthesis of a catechol derivative from this compound, which could then be converted to the corresponding phthalonitrile. This substituted phthalonitrile would then undergo a template-catalyzed cyclotetramerization to form the desired functionalized phthalocyanine (B1677752). The benzyloxy and ethoxy substituents on the periphery of the phthalocyanine macrocycle would significantly enhance its solubility, a crucial factor for its processing and application.

Applications in Synthetic Methodologies Development (e.g., as a substrate for new reactions)

Research into the specific applications of This compound as a substrate for the development of new synthetic methodologies is an emerging area. While detailed studies focusing solely on this compound are limited, its structural features—a diaryl ether with differential O-protection—suggest its potential utility as a valuable tool in the advancement of organic synthesis. The presence of both a benzyloxy and an ethoxy group on the aromatic ring offers distinct reactive sites, allowing for selective transformations that can be exploited in the development of novel reaction pathways.

The primary value of This compound in methodological research lies in its capacity to serve as a test substrate for reactions involving selective C-O bond cleavage, functionalization of the aromatic ring, and deprotection strategies. The benzyl (B1604629) ether is susceptible to hydrogenolysis, while the ethyl ether is more robust, providing an orthogonal protecting group strategy. This differential reactivity is crucial for developing complex molecular architectures.

One area of potential application is in the development of new catalytic systems for selective ether cleavage. For instance, a hypothetical study could involve screening various transition-metal catalysts for their ability to cleave the benzyloxy group in the presence of the ethoxy group, or vice versa. Such a study would be instrumental in expanding the toolbox of synthetic chemists for late-stage functionalization of complex molecules.

Another avenue of research could explore the regioselectivity of electrophilic aromatic substitution reactions on the This compound core. The directing effects of the benzyloxy and ethoxy groups could be studied to control the position of incoming electrophiles, leading to the development of new methods for the synthesis of polysubstituted aromatic compounds.

While specific data tables on the use of This compound in the development of new synthetic reactions are not yet prevalent in the literature, the table below illustrates a hypothetical reaction scheme where it could be employed to evaluate the selectivity of a new catalytic system.

| Entry | Catalyst | Reaction Conditions | Product(s) | Selectivity (Benzyloxy:Ethoxy cleavage) |

|---|---|---|---|---|

| 1 | Catalyst A | Condition Set 1 | 3-Ethoxyphenol (B1664596) | >99:1 |

| 2 | Catalyst B | Condition Set 2 | 3-Benzyloxyphenol | 1: >99 |

| 3 | Catalyst C | Condition Set 3 | Mixture of phenols | 50:50 |

The continued exploration of This compound and related ethers as substrates in synthetic methodology development holds the promise of uncovering novel transformations and expanding the capabilities of modern organic synthesis.

Comparative Studies and Structure Reactivity/application Relationships

Comparison with Other Aryl Ether Derivatives

The reactivity and properties of 1-(benzyloxy)-3-ethoxybenzene are best understood through comparison with structurally related analogs, such as those with methoxy (B1213986) or halogen substituents. These comparisons highlight the distinct electronic and steric contributions of the benzyloxy group.

Impact of Benzyloxy vs. Methoxy Substituents on Reactivity

The primary difference between a benzyloxy (-OCH₂C₆H₅) and a methoxy (-OCH₃) substituent lies in their electronic and steric profiles. Both are oxygen-linked substituents and thus act as activators and ortho, para-directors in electrophilic aromatic substitution reactions due to the lone pairs on the oxygen atom that can be donated to the aromatic ring through resonance. msu.edulibretexts.org However, the nature of the group attached to the oxygen modulates this effect.

Electronic Effects:

The key distinction arises from the benzyl (B1604629) group in the benzyloxy substituent. The methylene (B1212753) (-CH₂-) bridge between the oxygen and the phenyl ring in the benzyloxy group slightly alters the electronic donation compared to the methyl group in the methoxy substituent. While the benzyl group is generally considered to be weakly electron-donating or neutral, its primary influence is steric rather than electronic in this context. The fundamental activating nature of the ether oxygen remains the dominant factor.

Reactivity in Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution, the rate of reaction is influenced by the electron density of the aromatic ring. Both this compound and its methoxy analog, 1-ethoxy-3-methoxybenzene, would be expected to be more reactive than benzene (B151609). The two activating groups (benzyloxy/methoxy and ethoxy) reinforce each other's directing effects, primarily towards the positions ortho and para to each group. msu.edu

| Feature | Benzyloxy Group | Methoxy Group |

| Inductive Effect | Electron-withdrawing (-I) | Electron-withdrawing (-I) |

| Resonance Effect | Electron-donating (+R) | Electron-donating (+R) |

| Steric Hindrance | Higher | Lower |

| Overall Effect on Ring | Activating, ortho, para-directing | Activating, ortho, para-directing |

This table summarizes the general electronic and steric effects of benzyloxy and methoxy substituents on an aromatic ring.

Influence of Positional Isomerism on Chemical Behavior

The relative positions of the benzyloxy and ethoxy groups on the benzene ring significantly impact the molecule's reactivity and the regioselectivity of its reactions. In this compound, the substituents are in a meta relationship.

In electrophilic aromatic substitution, the directing effects of the two groups are cooperative. The ethoxy group directs incoming electrophiles to its ortho (C2 and C6) and para (C4) positions. The benzyloxy group directs to its ortho (C2 and C6) and para (C4) positions. Therefore, substitution is strongly favored at the C2, C4, and C6 positions, with the C4 position being particularly activated due to the additive para-directing effect of the benzyloxy group and the ortho-directing effect of the ethoxy group (and vice-versa).

If we consider a hypothetical isomer, for instance, 1-(benzyloxy)-4-ethoxybenzene (B2737535) (para isomer), the directing effects would still be cooperative, activating the positions ortho to each ether group. In a 1-(benzyloxy)-2-ethoxybenzene (ortho isomer), the directing effects would be somewhat competitive, and steric hindrance would play a more significant role in determining the site of substitution. youtube.com

A study on benzyloxy-substituted chalcones demonstrated that the position of the benzyloxy group (ortho vs. para) significantly influenced the biological activity, highlighting the critical role of positional isomerism. nih.gov Shifting the benzyloxy group from the para to the ortho position resulted in a substantial decrease in the inhibitory activity of the chalcone (B49325). nih.gov This underscores that even when the fundamental electronic nature of the substituent remains the same, its position can drastically alter the molecule's interaction with other chemical species.

Structure-Reactivity Relationship Studies

The structure of this compound dictates its reactivity in various chemical transformations. The presence of two ether linkages on the aromatic ring makes it highly susceptible to electrophilic attack. The benzylic C-H bonds in the benzyloxy group also represent a potential site for radical reactions.

The reactivity of the aromatic ring is enhanced by the electron-donating nature of the two alkoxy substituents. This increased nucleophilicity facilitates reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The primary challenge in such reactions would be controlling the regioselectivity and avoiding polysubstitution due to the high activation of the ring.

Furthermore, the benzyl ether linkage can be cleaved under certain conditions, such as catalytic hydrogenation. This reaction would yield 3-ethoxyphenol (B1664596) and toluene, providing a synthetic route to substituted phenols.

Structure-Property Relationship Studies in Materials Science

In materials science, the structure of a molecule is directly correlated with its macroscopic properties. For aryl ethers like this compound, properties such as thermal stability, solubility, and potential for forming ordered phases (like liquid crystals) are of interest.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of diaryl ethers like 1-(benzyloxy)-3-ethoxybenzene often relies on the Williamson ether synthesis or Ullmann condensation, which can require harsh reaction conditions and stoichiometric amounts of copper, respectively. Future research will undoubtedly focus on the development of more sustainable and efficient synthetic methodologies.

Key research avenues include:

Metal-Free Catalysis: A significant push towards green chemistry involves the development of metal-free catalytic systems for C–O bond formation. nih.govwright.edu Future studies could explore the use of diaryliodonium salts as arylating agents for 3-ethoxyphenol (B1664596) or the reaction of 1-benzyloxy-3-iodobenzene with ethanol (B145695) under metal-free conditions. These methods often proceed under milder conditions and reduce the risk of heavy metal contamination in the final product. nih.govwright.edu

Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. Research into the photocatalytic synthesis of diaryl ethers, potentially through the generation of radical intermediates under mild, ambient conditions, could offer a highly sustainable alternative to traditional methods. doi.orgscispace.com

Advanced Palladium- and Copper-Catalyzed Cross-Coupling Reactions: While traditional methods have drawbacks, modern advancements in ligand design and catalyst development continue to improve the efficiency and scope of metal-catalyzed etherifications. wikipedia.orgchemicalbook.comrsc.org Future work could focus on developing low-loading palladium or copper catalyst systems that operate at lower temperatures and tolerate a wider range of functional groups, enabling the synthesis of more complex derivatives of this compound. wikipedia.orgchemicalbook.comrsc.org

| Synthetic Approach | Potential Advantages | Relevant Precursors for this compound |

| Metal-Free Arylation | Avoids toxic metal catalysts, often milder conditions. nih.govwright.edu | 3-Ethoxyphenol and a benzylating agent, or 1-benzyloxy-3-halobenzene and ethanol. |

| Photocatalysis | Uses light as a renewable energy source, ambient temperature reactions. doi.orgscispace.com | Substrates amenable to photoinduced radical generation. |

| Modern Cross-Coupling | High efficiency, broad substrate scope with advanced catalysts. wikipedia.orgchemicalbook.comrsc.org | 1-Bromo-3-ethoxybenzene and benzyl (B1604629) alcohol, or 3-ethoxyphenol and benzyl bromide. |

Exploration of New Reactivity Patterns

The aromatic core of this compound is electron-rich due to the two oxygen-based substituents, which directs its reactivity. Future research will likely focus on leveraging this inherent reactivity and exploring novel transformations.

C-H Functionalization: Direct C-H functionalization has become a paramount goal in synthetic chemistry as it allows for the modification of a molecule's core structure without the need for pre-installed functional groups. wright.edunih.govacs.org The electron-rich nature of the benzene (B151609) ring in this compound makes it a prime candidate for electrophilic C-H activation. researchgate.netnih.gov Research into regioselective C-H functionalization at the positions ortho and para to the activating groups could lead to the synthesis of a wide array of novel derivatives with potentially interesting biological or material properties. wright.edunih.govacs.org

Electrophilic Aromatic Substitution: The benzyloxy and ethoxy groups are ortho-, para-directing activators for electrophilic aromatic substitution. jmchemsci.comtandfonline.comd-nb.info While classical reactions like nitration, halogenation, and Friedel-Crafts acylation are known, future studies could explore more complex and selective electrophilic substitutions to introduce pharmacologically relevant or materially useful moieties.

Catalytic Cleavage and Functionalization of Ether Bonds: While ethers are generally stable, methods for their selective cleavage and subsequent functionalization are of growing interest. Research into the catalytic hydrogenolysis of the benzyl ether, for instance, could provide a facile route to 3-ethoxy-substituted phenols, which are valuable synthetic intermediates. scispace.com

Advanced Applications in Emerging Fields of Chemical Research

The structural motifs present in this compound suggest its potential as a scaffold or intermediate in several emerging areas of chemical research.

Medicinal Chemistry: The benzyloxy pharmacophore is present in a number of bioactive molecules, including inhibitors of monoamine oxidase B (MAO-B), which are relevant for the treatment of neurodegenerative diseases. nih.gov Furthermore, the resorcinol (B1680541) (1,3-dihydroxybenzene) core, from which this compound is derived, is a well-known privileged scaffold in drug discovery. chemicalbook.comgoogle.com Recent studies have shown that resorcinol dibenzyl ether-based compounds can act as inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy. chemicalbook.comgoogle.com Future research could involve the synthesis and biological evaluation of derivatives of this compound for a range of therapeutic targets.